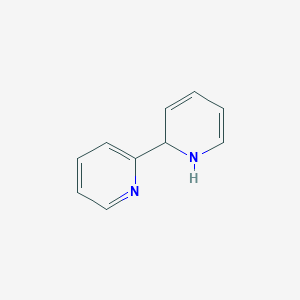

Bipyridine, dihydro-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64534-28-7 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-(1,2-dihydropyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H10N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-9,11H |

InChI Key |

ZITSIOCNMCGZQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2C=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for Dihydrobipyridine Derivatives

Classical and Contemporary Approaches to Dihydropyridine (B1217469) Scaffold Construction

The formation of the dihydropyridine ring is a foundational aspect of dihydrobipyridine synthesis. Over the years, methodologies have evolved from traditional condensation reactions to more sophisticated multicomponent and catalyzed approaches, enhancing efficiency and structural diversity.

Hantzsch Dihydropyridine Synthesis and Mechanistic Pathways

The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgambeed.com The initial product is a 1,4-dihydropyridine (B1200194), which can subsequently be oxidized to the corresponding pyridine (B92270) derivative. wikipedia.orgorganic-chemistry.org The driving force for this optional oxidation step is the formation of a stable aromatic system. wikipedia.org

The mechanism of the Hantzsch synthesis has been the subject of extensive study, with several proposed pathways. One widely accepted mechanism suggests the initial formation of two key intermediates: a Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) from the reaction of the aldehyde and one equivalent of the β-ketoester, and an enamine from the reaction of the second equivalent of the β-ketoester with ammonia. scispace.comyoutube.com These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring. mdpi.com NMR spectroscopic investigations have provided evidence for the enamine intermediate pathway. scispace.com

Table 1: Key Intermediates in the Hantzsch Dihydropyridine Synthesis

| Intermediate | Formation | Role in Mechanism |

| α,β-Unsaturated Carbonyl | Knoevenagel condensation of an aldehyde and a β-ketoester. | Electrophile in the Michael addition step. |

| Enamine | Reaction of a β-ketoester with ammonia. | Nucleophile in the Michael addition step. |

Classical Hantzsch synthesis often suffers from drawbacks such as harsh reaction conditions, long reaction times, and low product yields. wikipedia.org Modern variations have addressed these issues through the use of microwave irradiation, ultrasonic irradiation, and various catalysts to improve reaction rates and yields. wikipedia.org For instance, a p-toluenesulfonic acid (PTSA) catalyzed reaction in aqueous micelles under ultrasonic irradiation has been shown to produce high yields. wikipedia.org

Multicomponent Reactions in Dihydropyridone Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. acs.orgorganic-chemistry.org These reactions are advantageous for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.combeilstein-journals.org

In the context of dihydropyridine-related structures, MCRs are pivotal for the synthesis of dihydropyridones. These reactions often follow a similar principle to the Hantzsch synthesis but may involve different starting materials or lead to varied heterocyclic cores. For example, a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid can produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

The development of catalyst-free MCRs represents a significant advancement in green chemistry. acs.org For instance, the synthesis of 1,4-dihydropyridines can be achieved through a solvent-free and catalyst-free condensation of an aldehyde (like 2-furaldehyde), a β-keto ester (such as acetoacetic acid tert-butyl ester), and ammonium acetate. acs.org Such methods are not only environmentally friendly but also offer a concise and efficient route to these important scaffolds. acs.org The use of nano-catalysts, such as nano-cerium oxide, has also been explored to facilitate one-pot syntheses of 1,4-dihydropyridine derivatives under ambient conditions, offering high efficiency and short reaction times. ajgreenchem.com

Targeted Synthesis of Dihydrobipyridine Architectures

Building upon the foundational methods for dihydropyridine synthesis, the targeted construction of dihydrobipyridine architectures requires strategies that can link two pyridine or dihydropyridine units. This involves regioselective functionalization, metal-catalyzed cross-coupling reactions, and specific dimerization procedures.

Regioselective Functionalization and Derivatization

Regioselective functionalization is critical for the synthesis of specifically substituted dihydrobipyridines. The ability to introduce functional groups at desired positions on the pyridine or dihydropyridine ring is essential for tuning the molecule's properties. Methods for regioselective functionalization often have to overcome challenges such as competing reaction sites.

One approach involves the functionalization of pyridine N-oxides, which can direct reactions to specific positions. For example, copper-catalyzed ortho-functionalization of quinoline (B57606) N-oxides with vinyl arenes has been demonstrated. researchgate.net Another strategy involves the use of pyridyne intermediates. The generation of a 3,4-pyridyne from a 3-chloropyridine (B48278) allows for a regioselective 3,4-difunctionalization by reaction with a Grignard reagent and an electrophile. chemistryviews.org These methods, while often demonstrated on pyridine systems, provide a toolbox that can be adapted for the synthesis of functionalized precursors to dihydrobipyridines.

Metal-Catalyzed Synthetic Routes to Dihydrobipyridine Analogues

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, including the linkage of two pyridine rings to form a bipyridine scaffold, which can then be a precursor to dihydrobipyridine species. snnu.edu.cnrsc.orgnih.gov

Various metal catalysts, including palladium, copper, and rhodium, have been employed. snnu.edu.cnuwindsor.ca For instance, palladium-catalyzed cross-coupling reactions are widely used, though they often require the pre-functionalization of starting materials. snnu.edu.cn The coupling of organometallic species with diazo compounds, catalyzed by transition metals, represents a versatile method for C-C bond formation through carbene migratory insertion. nih.gov Dual catalytic systems, such as the merger of metal hydride atom transfer (MHAT) cycles with nickel catalysis, have also emerged as a powerful strategy. nih.gov

Dimerization Procedures for Bipyridine Formation Relevant to Dihydro Species

The direct dimerization of pyridines is a highly streamlined approach for synthesizing bipyridines, which are direct precursors to dihydrobipyridines through reduction. These methods often involve metal catalysis or the use of strong bases.

Palladium-catalyzed dehydrogenative dimerization of pyridines offers a regioselective route to 2,2'-bipyridyls. nih.gov This reaction can be effectively carried out using a palladium catalyst with a silver(I) salt as an oxidant. nih.gov Another approach involves using sodium dispersion to achieve the dehydrogenative dimerization of nonactivated pyridines, which has the advantage of avoiding transition metal contamination. thieme-connect.com

Homocoupling reactions of halogenated pyridines, such as the Ullmann coupling using copper or palladium catalysts, are also valuable for synthesizing symmetrical bipyridines. mdpi.compreprints.org Additionally, the dimerization of pyridines can be induced by strong bases like lithium diisopropylamide (LDA), which can lead to the formation of 4,4'-bipyridines from dihalopyridines through a proposed radical-anion intermediate. acs.org

Table 2: Comparison of Dimerization Methods for Bipyridine Synthesis

| Method | Catalyst/Reagent | Key Features | Resulting Bipyridine Isomer |

| Dehydrogenative Dimerization | Palladium/Ag(I) salt | Regioselective at C2-positions. nih.gov | 2,2'-Bipyridyls |

| Dehydrogenative Dimerization | Sodium dispersion | Transition-metal-free. thieme-connect.com | 2,2'-Bipyridines |

| Homocoupling | Copper or Palladium | Requires halogenated pyridines. mdpi.compreprints.org | Symmetrical bipyridines (e.g., 4,4') |

| Base-Induced Dimerization | Lithium diisopropylamide (LDA) | Involves a proposed radical-anion intermediate. acs.org | 4,4'-Bipyridines |

Annulation Reactions for Complex Dihydrobipyridine Frameworks

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone in the synthesis of complex heterocyclic frameworks, including those of dihydrobipyridines. These reactions often proceed through multicomponent strategies, allowing for the rapid assembly of intricate molecular architectures from simple precursors.

One of the most prominent annulation methods adaptable for dihydrobipyridine synthesis is the Hantzsch dihydropyridine synthesis. tandfonline.comtandfonline.com This multicomponent reaction traditionally involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. tandfonline.comtandfonline.comthieme-connect.com To synthesize a dihydrobipyridine, a pyridinecarboxaldehyde can be employed as the aldehyde component. The reaction proceeds through a series of condensations and cyclizations to afford the 1,4-dihydropyridine ring bearing a pyridine substituent at the 4-position. Various modifications to the classical Hantzsch reaction have been developed to improve yields and broaden the substrate scope, including the use of microwave irradiation and various catalysts. thieme-connect.comcem.deresearchgate.netbiotage.co.jp For instance, the use of a single-mode microwave synthesizer with temperature and pressure control has been shown to accelerate the Hantzsch synthesis, leading to shorter reaction times and higher yields compared to conventional heating methods. thieme-connect.com

Another innovative annulation approach involves the iodine-mediated reaction of N-cyclopropyl enamines. acs.orgresearchgate.net In this method, the N-cyclopropyl enamine undergoes iodination, followed by the opening of the cyclopropyl (B3062369) ring and subsequent annulation with another molecule of the enamine to generate the 1,4-dihydropyridine skeleton. acs.org This transition-metal-free reaction is amenable to gram-scale synthesis under mild conditions. acs.org By starting with an N-cyclopropyl enamine derived from a pyridine-containing ketone, this method could provide a route to complex dihydrobipyridine frameworks.

Furthermore, Lewis acid-catalyzed annulation reactions have been developed for the synthesis of functionalized dihydropyridines. For example, Bi(OTf)3 has been used to catalyze the reaction of propargylic alcohols with (E)-3-amino-3-phenylacrylonitriles to yield 1,6-dihydropyridine-3-carbonitrile derivatives. researchgate.net The adaptability of these methods to include pyridine-based starting materials opens avenues for the construction of varied and complex dihydrobipyridine structures.

Table 1: Examples of Annulation Reactions for Dihydropyridine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Microwave irradiation | 1,4-Dihydropyridine | thieme-connect.comresearchgate.net |

| Hantzsch Synthesis | Benzaldehyde, Ethyl acetoacetate, Ammonium hydroxide | Ytterbium triflate in ethanol | 1,4-Dihydropyridine | mdpi.com |

| Iodine-Mediated Annulation | N-Cyclopropyl enamine | Molecular iodine (I2) | 1,4-Dihydropyridine | acs.orgresearchgate.net |

| Lewis Acid-Catalyzed Annulation | Propargylic alcohols, (E)-3-amino-3-phenylacrylonitriles | Bi(OTf)3 | 1,6-Dihydropyridine-3-carbonitrile | researchgate.net |

High-Pressure Assisted Synthetic Strategies

High-pressure assisted synthesis is an emerging technique in organic chemistry that can accelerate reactions, improve yields, and influence selectivity. While specific applications to dihydrobipyridine synthesis are not extensively documented, the principles demonstrated in related syntheses suggest its potential. High hydrostatic pressure (HHP) has been shown to promote the synthesis of various organic molecules, often in the absence of solvents and catalysts, aligning with the principles of green chemistry. frontiersin.org

In the context of the Hantzsch dihydropyridine synthesis, which is a key route to dihydrobipyridines, reactions are often carried out in sealed vessels under microwave irradiation, which can lead to elevated pressures. thieme-connect.comcem.debiotage.co.jp The use of a single-mode microwave synthesizer with precise temperature and pressure control allows for reactions to be conducted at temperatures significantly above the boiling point of the solvent, leading to dramatic reductions in reaction time and often improved yields. thieme-connect.combiotage.co.jp For example, the synthesis of various 4-aryl-1,4-dihydropyridines has been achieved in high yields with reaction times of only 10-15 minutes under controlled microwave heating and the associated pressure increase. thieme-connect.com

The deliberate application of high pressure, independent of microwave heating, has also been explored for related heterocyclic syntheses. The rationale for using high pressure is that it favors reactions with a negative activation volume, which is common for cycloaddition and condensation reactions involved in the formation of cyclic structures like dihydropyridines.

Table 2: Conditions for Microwave-Assisted Hantzsch Dihydropyridine Synthesis

| Aldehyde | β-Ketoester | Conditions | Yield | Reference |

| Benzaldehyde | Ethyl acetoacetate | 150 °C, 5 min, Microwave | High | cem.de |

| Various aromatic/aliphatic aldehydes | Ethyl acetoacetate | 10-15 min, Microwave | 20-40% higher than conventional | thieme-connect.com |

| Benzaldehyde | Ethyl acetoacetate | 140 °C, 10 min, EtOH–H2O | Good | cem.de |

Reduction Pathways Leading to Dihydrobipyridines

An alternative and direct route to dihydrobipyridines involves the partial reduction of the more readily available bipyridine precursors. This approach requires careful control of the reaction conditions to avoid over-reduction to tetrahydropyridines or piperidines.

Birch Reduction and Related Methods for Pyridine Ring Saturation

The Birch reduction is a powerful method for the partial reduction of aromatic rings, including pyridines, to yield dihydropyridines. Current time information in Bangalore, IN.wikipedia.org The reaction typically employs an alkali metal, such as lithium or sodium, in liquid ammonia with an alcohol as a proton source. slideshare.netscribd.com The mechanism involves the transfer of a solvated electron to the pyridine ring, forming a radical anion. This is followed by protonation by the alcohol and a second electron transfer to generate an anion, which is then protonated to give the dihydro-product. slideshare.netacs.org

For pyridine itself, the Birch reduction can yield 1,4-dihydropyridine. adichemistry.com The regioselectivity of the reduction is influenced by the substituents on the pyridine ring. slideshare.netadichemistry.com Electron-withdrawing groups generally promote reduction at the ipso and para positions, while electron-donating groups direct reduction to the ortho and meta positions. adichemistry.com This predictability is crucial for the targeted synthesis of specific dihydrobipyridine isomers. For example, the partial reduction of electron-deficient pyridines using Birch conditions (sodium in liquid ammonia) or sodium/naphthalene in THF has been shown to produce functionalized dihydropyridines in high yields. acs.org These reductive alkylation protocols allow for the introduction of various substituents, further enhancing the synthetic utility of this method. acs.org

It is important to note that the resulting dihydropyridines can be susceptible to oxidation, and in some cases, they are derivatized in situ to ensure stability. acs.org

Table 3: Birch Reduction of Pyridine Derivatives

| Substrate | Reducing System | Product | Key Feature | Reference |

| Pyridine | Li/Na in liquid NH3, alcohol | 1,4-Dihydropyridine | Partial reduction of the aromatic ring | wikipedia.orgadichemistry.com |

| Electron-deficient pyridines | Na in liquid NH3 or Na/naphthalene in THF | Functionalized dihydropyridines | High-yielding reductive alkylation | acs.org |

| Substituted Pyridines | Alkali metal in liquid NH3 | Regioselective dihydropyridines | Substituent-directed reduction | slideshare.net |

Reduction of Bipyridine to Dihydrobipyridine Species and Related Mechanisms

The direct reduction of bipyridines to their dihydro derivatives can be achieved through various chemical and electrochemical methods. The outcome of the reduction is often dependent on the specific bipyridine isomer, the reducing agent, and the reaction conditions.

The two-electron reduction of 4,4'-bipyridine (B149096) has been accomplished using strong reducing agents like a diuranium(III) oxide complex. researchgate.net This reaction leads to the formation of a dinuclear complex with a bridging 4,4'-dihydrobipyridyl ligand. researchgate.net Similarly, the reaction of linear 3d-metal(I) silylamides with pyridine derivatives can result in intermolecular C-C coupling to form dinuclear metal(II) complexes containing a bridging 4,4'-dihydrobipyridyl ligand. researchgate.net

Electrochemical methods also provide a controlled means of reducing bipyridines. The electrochemical reduction of 2,2'-bipyridine (B1663995) has been studied, revealing consecutive isomerization processes of the initially formed dihydrobipyridine. kisti.re.kr The reduction potential of bipyridine complexes is influenced by the metal center and other ligands present. mdpi.com For instance, in ruthenium-bipyridine complexes used for CO2 reduction, the bipyridine ligand can undergo reduction. rsc.org

A notable reaction involves the treatment of a diruthenium tetrahydrido complex with γ-picoline, which results in the formation of a complex containing a dihydrobipyridine (dhbpy) ligand. rsc.org This process involves C-C bond formation between two pyridyl groups, with one of the pyridine rings undergoing partial hydrogenation. rsc.org This demonstrates a pathway to dihydrobipyridines through the coupling and subsequent reduction of simpler pyridine units on a metal template.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Molecular Geometry and Conformational Analysis

X-ray crystallography stands as a definitive method for elucidating the molecular geometry and conformational intricacies of dihydro-bipyridine derivatives in the solid state. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure.

The conformation of the inter-ring bond is another critical aspect revealed by X-ray crystallography. In the solid state, 2,2'-bipyridine (B1663995), the parent unsaturated compound, exists in a planar, trans-conformation. mdpi.com However, in dihydro-bipyridine derivatives, the conformation can be more flexible. For example, the crystal structure of 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide shows that the bipyridinium ions are nearly planar, with very small torsion angles between the two rings. iucr.org

Furthermore, X-ray diffraction analysis is instrumental in identifying and characterizing intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the packing of molecules in the crystal lattice. ekb.egiucr.orgmdpi.com These interactions can significantly influence the solid-state properties of the material. In the structure of 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, intermolecular hydrogen bonding between the N-H group and a carbonyl oxygen atom is observed. ekb.eg

Table 1: Selected Crystallographic Data for Dihydro-bipyridine Derivatives

| Compound | Crystal System | Space Group | Key Conformational Features | Reference |

| 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | Monoclinic | P21/n1 | Flattened boat conformation of the dihydropyridine (B1217469) ring. | ekb.egekb.eg |

| 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | Monoclinic | P21/C | Flattened boat conformation; intermolecular N-H···O hydrogen bonding. | ekb.eg |

| 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide | Triclinic | Pī | Nearly planar bipyridinium ions. | iucr.org |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within dihydro-bipyridine derivatives. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of bonds, creating a unique "fingerprint" for the molecule.

In dihydro-bipyridine compounds, key functional groups that can be identified include:

N-H stretching: The N-H bond in the dihydropyridine ring typically exhibits a stretching vibration in the range of 3200-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=O stretching: For dihydro-bipyridines containing carbonyl groups, such as esters or ketones, a strong absorption band is observed in the region of 1650-1750 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the double bonds within the pyridine (B92270) and dihydropyridine rings appear in the 1500-1650 cm⁻¹ region.

C-N stretching: The stretching vibrations of the C-N bonds are typically found in the 1200-1350 cm⁻¹ range.

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.

The synthesis and characterization of various 1,4-dihydropyridine (B1200194) derivatives, which are structurally related to dihydro-bipyridines, routinely employ FT-IR spectroscopy to confirm the presence of these key functional groups. ekb.egekb.eg For instance, in mixed ligand complexes involving 2,2'-bipyridine, IR spectroscopy confirms the coordination of the bipyridine nitrogen atoms to the metal center. rroij.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of dihydro-bipyridine compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is fundamental for determining the number and connectivity of protons in a dihydro-bipyridine molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing clues about its location within the structure. Spin-spin coupling between adjacent protons gives rise to splitting patterns in the signals, which helps to establish the connectivity of atoms.

For dihydro-bipyridine derivatives, characteristic ¹H NMR signals include:

NH proton: The proton attached to the nitrogen in the dihydropyridine ring typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and the presence of hydrogen bonding. nih.gov In some 1,4-dihydropyridine derivatives, this signal is observed in the range of 5.54–7.77 ppm. nih.gov

Vinyl protons: Protons on the double bonds of the dihydropyridine ring give signals in the vinylic region of the spectrum.

Aliphatic protons: Protons on the saturated carbons of the dihydropyridine ring resonate at higher fields (lower ppm values). For example, in 2,3-dihydro-4-pyridinones, signals for the CH₂ group appear as distinct multiplets. thescipub.comthescipub.com

Aromatic protons: Protons on the pyridine rings exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The coupling patterns between these protons can help to determine the substitution pattern on the rings. rsc.org

The structural assignment of newly synthesized dihydro-bipyridine derivatives heavily relies on the detailed analysis of their ¹H NMR spectra. ekb.egnih.gov

Table 2: Representative ¹H NMR Data for Dihydro-bipyridine Scaffolds

| Proton Type | Typical Chemical Shift Range (ppm) | Multiplicity | Notes | Reference |

| NH (Dihydropyridine) | 5.5 - 8.0 | Broad Singlet | Position is solvent and concentration dependent. | nih.gov |

| CH (Vinyl) | 4.5 - 6.5 | Multiplet | Chemical shift depends on substituents. | thescipub.com |

| CH₂ (Aliphatic) | 2.5 - 4.5 | Multiplet | Geminal and vicinal coupling provides structural information. | thescipub.comthescipub.com |

| CH (Aromatic) | 7.0 - 9.0 | Multiplet | Coupling patterns reveal substitution. | rsc.org |

Advanced NMR Techniques for Stereochemical and Tautomeric Investigations

Beyond standard ¹H NMR, a variety of advanced NMR techniques are crucial for probing the more subtle structural aspects of dihydro-bipyridines, such as their stereochemistry and the existence of tautomeric forms. numberanalytics.com

Stereochemical Investigations: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for determining stereochemistry. numberanalytics.com

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. thescipub.comrsc.org

NOESY experiments identify protons that are close to each other in space, providing through-space correlations that are invaluable for determining relative stereochemistry. ox.ac.uk For instance, the cis or trans relationship of substituents on a ring can be established by observing NOE correlations. ipb.pt

Tautomeric Investigations: Dihydro-bipyridine derivatives can exist in different tautomeric forms, particularly when functional groups like hydroxyl or amino groups are present. NMR spectroscopy is a key method for studying these equilibria in solution. researchgate.net For example, a study on an acetylated pinene-bipyridine derivative showed the presence of both keto and enol tautomers in various deuterated solvents. mdpi.com The two forms were identified by their distinct ¹H NMR signals, such as the OH proton of the enol form appearing at a significantly downfield shift (around 14.30–14.50 ppm) compared to the CH proton of the keto form (around 4.30 ppm). mdpi.com The ratio of the tautomers can be determined by integrating the respective signals. rsc.org Variable temperature NMR studies can also provide insights into the thermodynamics of the tautomeric equilibrium. mdpi.com

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of dihydro-bipyridine compounds are characterized by absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are typically high in intensity, arise from the promotion of electrons in the π-bonding orbitals of the aromatic and conjugated systems to anti-bonding π* orbitals. rroij.com The n→π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (e.g., from the nitrogen lone pair) to π* orbitals. rroij.com

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the extent of conjugation and the presence of various substituents. For example, the electronic spectra of ruthenium complexes containing bipyridine ligands show intense metal-to-ligand charge transfer (MLCT) bands. nih.govacs.org In some cases, the electronic spectra can be influenced by the solvent, a phenomenon known as solvatochromism. uva.nl

Studies on various bipyridine derivatives have shown characteristic absorption maxima. For instance, mixed ligand complexes of 2,2'-bipyridine can exhibit strong absorption maxima between 25,580–26,670 cm⁻¹ and 32,890–38,610 cm⁻¹, assigned to n→π* and π→π* transitions, respectively. rroij.com The electronic spectra of pyridinium-phenanthridinium viologens, which contain a dihydro-pyridyl moiety, have been investigated in detail to understand their electronic transitions. chalmers.se

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic properties of dihydrobipyridine compounds. The absorption of UV or visible light promotes outer electrons from their ground state to a higher energy excited state, revealing information about the molecule's chromophores and electronic structure. shu.ac.ukmsu.edu In organic molecules like dihydrobipyridines, these absorptions are typically restricted to functional groups (chromophores) containing valence electrons of low excitation energy. shu.ac.uk

The electronic transitions observed for dihydrobipyridine derivatives are primarily of the n → π* and π → π* types, which require an unsaturated group within the molecule to supply the π electrons. shu.ac.uk The absorption spectra are complex because rotational and vibrational transitions are superimposed on the electronic transitions, resulting in broad absorption bands rather than sharp lines. shu.ac.uk

The specific wavelengths of absorption and the molar absorptivity are highly dependent on the molecular structure, including the isomer of the dihydrobipyridine ring and the nature of any substituents. For instance, studies on 1,2-dihydropyridine (1,2-DHP) derivatives designed as push-pull systems show maximum absorption wavelengths (λmax) in methanol (B129727) ranging from 396 to 448 nm. acs.org These absorptions are characterized by strong molar extinction coefficients, which can be as high as 27,300 M⁻¹ cm⁻¹. acs.org The position of these bands is crucial as it reflects the intramolecular charge transfer (ICT) properties of the molecule. acs.org In contrast, certain axially chiral 1,4-dihydropyridine derivatives exhibit absorption bands at different wavelengths, such as 278 nm and 337 nm, which are assigned to the absorption of the benzyl (B1604629) dihydropyridine group, while a band at 231 nm is attributed to a π–π* transition of a BINOL substituent. rsc.org For comparison, the parent aromatic compound, pyridine, shows absorption bands at 195, 251, and 270 nm. wikipedia.org

The solvent environment also plays a significant role in the electronic spectra of dihydrobipyridines. nih.gov The polarity of the solvent can cause shifts in the absorption peaks. shu.ac.uk An increase in solvent polarity typically leads to a shift to shorter wavelengths (a blue shift) for n → π* transitions, while π → π* transitions often exhibit a shift to longer wavelengths (a red shift). shu.ac.uk Studies on 1,4-dihydropyridine derivatives have shown that redshifts in the absorption spectrum are influenced by the solvent's polarizability and its ability to act as a hydrogen bond donor or acceptor. nih.gov

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Assignment/Comments |

|---|---|---|---|

| 1,2-Dihydropyridine Derivatives | Methanol | 396 - 448 | Push-pull systems with strong molar extinction coefficients (up to 27,300 M⁻¹ cm⁻¹). acs.org |

| Axially Chiral 1,4-Dihydropyridine Derivative | THF | 278, 337 | Assigned to benzyl dihydropyridine group absorption. rsc.org |

| Pyridine (parent aromatic) | Hexane | 195, 251, 270 | Assigned to π → π* and n → π* transitions. wikipedia.org |

Fluorescence Spectroscopy for Photophysical Characteristics

Fluorescence spectroscopy provides valuable data on the photophysical characteristics of dihydrobipyridine compounds, including their emission spectra, fluorescence quantum yields, and lifetimes. These properties are highly sensitive to the molecular structure and the surrounding environment. researchgate.net

Certain dihydrobipyridine derivatives have been specifically designed as fluorophores. For example, a series of 1,2-dihydropyridines with an extended N-benzylideneamine appendage function as D-π-A (push-pull) systems and emit light in the long-wavelength region of 500–600 nm. acs.org These compounds can exhibit a significant Stokes shift, with absorption around 420 nm and emission near 600 nm. acs.org Some of these derivatives show notable fluorescence properties; for instance, a phosphorylated 1,2-DHP analogue in an aqueous buffer has an emission maximum at 594 nm, although its quantum yield is relatively low at 0.007. nih.gov

In contrast, other dihydrobipyridine structures may show different fluorescent behavior. Axially chiral 1,4-dihydropyridine derivatives have been observed to have moderate fluorescence quantum yields of 14-15% in tetrahydrofuran (B95107) (THF), with emission peaks at 371 nm and 375 nm. rsc.org These compounds exhibit low fluorescence in solution but display aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. rsc.org The fluorescence lifetimes for many 1,4-dihydropyridine derivatives are typically very short, in the range of 0.2–0.4 ns, and follow a monoexponential decay. nih.gov However, structural features, such as hindered rotation of a phenyl group, can lead to more complex, biexponential emission decays with longer-lived components. nih.gov The solvent environment significantly affects fluorescence characteristics, with solvent polarizability and hydrogen bond ability being key factors. nih.govresearchgate.net

| Compound Type | Solvent/Medium | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|---|

| 1,2-Dihydropyridine Derivatives | Methanol | 500 - 600 | - | - |

| Phosphorylated 1,2-DHP | Aqueous Buffer | 594 | 0.007 | - |

| Axially Chiral 1,4-Dihydropyridine Derivative | THF | 371 - 375 | 0.14 - 0.15 | - |

| General 1,4-Dihydropyridine Derivatives | Aqueous Solution | - | - | 0.2 - 0.4 |

Spectroelectrochemistry in Mechanistic Studies

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide detailed mechanistic information about redox reactions in real-time. This technique is extensively used to identify reaction intermediates and final products, determine standard potentials, and elucidate the reaction pathways of dihydrobipyridine compounds. uchile.clutwente.nl

Studies on the electrochemical oxidation of 1,4-dihydropyridine (1,4-DHP) derivatives in aqueous media demonstrate the power of this technique. uchile.cl By monitoring the UV-Vis spectra during controlled potential electrolysis, it is possible to track the transformation of the parent dihydrobipyridine. uchile.cl For N-unsubstituted 1,4-DHPs, the oxidation process generates the corresponding neutral pyridine derivative as the final product. uchile.cl This is observed through the appearance of a new UV absorption band in the region of 270 nm. uchile.cl

However, the substitution pattern on the dihydrobipyridine ring dictates the nature of the final product. When N-substituted 1,4-DHP derivatives are oxidized, they give rise to pyridinium (B92312) salt derivatives. uchile.cl This is accompanied by the emergence of new absorption bands at different wavelengths, typically in the 282–288 nm range. uchile.cl For the specific 1,4-DHP derivatives studied, the spectroelectrochemical experiments indicated that the spectral changes corresponded directly to the formation of the final oxidation products, with no long-lived intermediates being detected. uchile.cl These findings are crucial for understanding the stability and redox behavior of dihydrobipyridine systems, which is relevant for their application in areas like electrocatalysis. reading.ac.uk

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of dihydrobipyridine compounds, providing precise information on molecular mass and structural details through fragmentation analysis. nih.govmsu.edu The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. msu.edu

The choice of ionization method significantly influences the resulting mass spectrum and fragmentation patterns. For dihydropyridine derivatives, various ionization techniques have been employed, including electron ionization (EI), electrospray ionization (ESI), and atmospheric pressure photoionization (APPI). oup.comchemjournal.kz

Electron Ionization (EI): Under EI conditions, a common fragmentation pathway for 1,4-dihydropyridine carboxylate derivatives involves the cleavage and loss of the substituent at the C4 position of the ring. chemjournal.kz

Electrospray Ionization (ESI): ESI is a softer ionization technique. In positive ion mode, dihydropyridine antagonists often show a base peak corresponding to the protonated molecule [M+H]⁺, with fragmentation characterized by the loss of alcohol groups from carboxyl substituents. oup.com

Atmospheric Pressure Photoionization (APPI): In contrast to ESI, APPI often favors negative ion mode for dihydropyridines. oup.com It can produce an intense peak for the deprotonated molecule [M-H]⁻. oup.comresearchgate.net This ion can then undergo further fragmentation, for example, through hydride shifts, leading to characteristic product ions. oup.com

The fragmentation of dihydrobipyridines is also highly dependent on the structure of the molecule itself, particularly the position of substituents. Studies on nifedipine (B1678770) analogues using negative ion mass spectrometry revealed that the fragmentation pathway is strongly influenced by the position of the nitro group on the phenyl ring. nih.gov For example, 2'-nitro derivatives tend to fragment through successive losses of H₂O, an alkoxy group (RO), and an oxygen atom, whereas 3'-nitro derivatives primarily show the stable molecular anion. nih.gov This detailed fragmentation data is critical for the structural confirmation and identification of dihydrobipyridine compounds and their metabolites. chemjournal.kz

Coordination Chemistry and Complexation Behavior of Dihydrobipyridine Ligands

Ligand Design Principles and Coordination Motifs of Dihydrobipyridine Derivatives

The design of dihydrobipyridine ligands is centered around modulating the electronic and steric environment of the metal center to which they coordinate. Unlike their aromatic analogue, 2,2'-bipyridine (B1663995), the non-planar and more flexible nature of the dihydrobipyridine backbone introduces distinct coordination motifs. The reduction of one or both pyridine (B92270) rings to dihydropyridine (B1217469) introduces sp³-hybridized carbon atoms, breaking the planarity and conjugation of the bipyridine system. This structural change has profound implications for the ligand's coordination behavior.

Electronic Effects: The interruption of the aromatic π-system in dihydrobipyridine ligands generally makes them stronger σ-donors compared to their bipyridine counterparts. This increased electron-donating ability can stabilize higher oxidation states of coordinated metal ions. Substituents on the dihydropyridine rings can further tune these electronic properties. Electron-donating groups enhance the ligand's donor capacity, while electron-withdrawing groups can introduce redox activity to the ligand itself.

Steric Effects: The puckered conformation of the dihydropyridine rings introduces significant steric bulk around the coordination sphere. This steric hindrance can influence the coordination number and geometry of the resulting metal complexes, often favoring less sterically crowded arrangements. The positioning and size of substituents on the dihydrobipyridine framework are critical design elements for controlling the accessibility of the metal center and, consequently, its reactivity.

Complexation with Transition Metal Ions

The versatile electronic and steric properties of dihydrobipyridine ligands have led to their use in complexation with a variety of transition metals. The resulting complexes exhibit a range of interesting structural, spectroscopic, and reactive properties.

Iron complexes featuring bipyridine and its derivatives are well-studied, and the introduction of dihydrobipyridine ligands offers a means to modulate their redox and catalytic properties. While specific data on simple dihydrobipyridine-iron complexes is limited, studies on related systems with dihydropyridine-containing ligands, such as dihydrazonopyrrole (DHP), provide valuable insights. In these complexes, the ligand can be redox-active, participating in electron transfer processes with the iron center.

Iron(II) complexes with polypyridyl ligands typically exhibit a characteristic metal-to-ligand charge-transfer (MLCT) band in their UV-Vis spectra. For instance, [Fe(bpy)₃]²⁺ displays an MLCT band around 520 nm. researchgate.net It is anticipated that the stronger σ-donating character of a dihydrobipyridine ligand would shift this band to a different wavelength. The stability of these complexes is a key factor, and studies on related iron(II) polypyridyl complexes have shown they can be stable in various media, which is crucial for potential applications. nih.gov

The characterization of iron complexes often involves a combination of spectroscopic techniques. For example, the synthesis of iron(II) complexes with bipyridine derivatives has been confirmed using ESI-MS, ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy. nih.gov Mössbauer spectroscopy is a particularly powerful tool for probing the oxidation state and spin state of the iron center in these complexes.

| Complex Fragment | Oxidation State | Spectroscopic Feature | Reference |

| [Fe(bpy)₃]²⁺ | Fe(II) | UV-Vis λmax (MLCT): 518 nm | nih.gov |

| [Fe(phen)₃]²⁺ | Fe(II) | UV-Vis λmax (MLCT): 510 nm | nih.gov |

| [Fe(dmb)₃]²⁺ | Fe(II) | Eox1/2: 0.52 V | |

| [Fe(terpy)₂]²⁺ | Fe(II) | Eox1/2: 0.72 V |

This table presents data for related iron-bipyridine complexes to infer potential properties of dihydrobipyridine analogues.

Cobalt(II) complexes with pyridine-based ligands have been investigated for their interesting magnetic and structural properties. The coordination of dihydrobipyridine ligands to cobalt(II) is expected to yield complexes with distorted geometries due to the steric demands of the ligand. The electronic properties of the ligand will also influence the spin state and magnetic behavior of the cobalt center.

Studies on cobalt(II) complexes with bipyridine derivatives have shown that the coordination geometry can range from distorted octahedral to trigonal bipyramidal. bohrium.comnih.gov For example, in the complex diaqua[6,6′-sulfanediylbis(2,2′-bipyridine)]cobalt(II) dinitrate, the cobalt(II) ion adopts a compressed octahedral geometry. nih.gov The magnetic properties of such complexes are of significant interest, with some cobalt(II) complexes exhibiting single-ion magnet behavior. nih.gov The magnetic anisotropy, a key parameter for single-ion magnets, is highly dependent on the coordination environment. nih.gov

The synthesis and characterization of these complexes often involve single-crystal X-ray diffraction to determine the precise coordination geometry. Spectroscopic techniques such as UV-Vis and IR, along with magnetic susceptibility measurements, are crucial for understanding their electronic structure and magnetic behavior. rsc.org

| Complex | Coordination Geometry | Magnetic Behavior | Reference |

| [NMe₄]₂[Co(bpyO₂)₂] | Distorted Octahedral | Single-Ion Magnet | nih.gov |

| [Co(mbipy)(H₂O)(η²-NO₃)(η-NO₃)] | Distorted Octahedral | Paramagnetic | bohrium.com |

| [Co(dmbipy)(H₂O)(η²-NO₃)(η-NO₃)] | Distorted Octahedral | Paramagnetic | bohrium.com |

| [Co(L)Br]Br·CH₃OH | Distorted Octahedral/Trigonal Prismatic | Paramagnetic |

This table includes data for cobalt(II) complexes with related pyridine-based ligands.

The coordination chemistry of ruthenium with bipyridine-type ligands is extensive, particularly due to the rich photophysical and electrochemical properties of the resulting complexes. Dihydroxybipyridine ligands, which can be considered derivatives of dihydrobipyridine, have been used to create ruthenium complexes with pH-sensitive properties.

Ruthenium(II) complexes with dihydroxybipyridine ligands exhibit interesting redox and photochemical behavior. The oxidation of the ruthenium center from Ru(II) to Ru(III) is a key electrochemical process, and the potential at which this occurs is sensitive to the electronic properties of the ligands. rsc.org Electron-withdrawing substituents on the bipyridine ring make the oxidation more difficult. rsc.org These complexes are often luminescent, and their emission properties can be tuned by modifying the ligand structure. nih.govnih.gov The introduction of phosphorus-containing co-ligands can also have a significant impact on the luminescence of ruthenium-polypyridine complexes. rsc.org

The electrochemical and photophysical properties of these complexes are typically studied using cyclic voltammetry and various spectroscopic techniques, including UV-Vis absorption and emission spectroscopy. nih.govrsc.org

| Complex | E1/2 (RuII/III) vs Ag/AgCl | Emission λmax (nm) | Reference |

| [Ru(bpy)₂(4,4'-dhbp)]²⁺ | - | ~620 | |

| [Ru(dcbpy)₂(CO)₂Cl₂] | +1.62 V | - | rsc.org |

| [Ru(bpy)₃]²⁺ | +1.26 V | 615 | nih.gov |

| [Ru(phen)₃]²⁺ | +1.27 V | 610 | nih.gov |

This table includes data for ruthenium(II) complexes with dihydroxybipyridine (dhbp) and other bipyridine derivatives.

Rhodium complexes bearing bipyridine and related ligands are of significant interest for their catalytic applications, particularly in hydrogenation and C-H activation reactions. The use of dihydrobipyridine ligands in rhodium complexes could offer new avenues for catalyst design by modifying the steric and electronic environment of the rhodium center.

Rhodium(I) complexes are often used as catalyst precursors. For example, Wilkinson's catalyst, [RhCl(PPh₃)₃], is a well-known homogeneous hydrogenation catalyst. nih.gov Rhodium(I) complexes with bipyridine ligands have been shown to be active in various catalytic transformations. nih.gov The formation of rhodium(III) hydride species is often a key step in catalytic cycles involving C-H bond activation. doi.org The ¹H NMR spectrum of such hydride complexes can provide valuable information about their structure and reactivity. doi.org

The catalytic activity of these complexes is typically evaluated through kinetic studies of specific reactions, and their structures are elucidated using spectroscopic methods, particularly NMR. researchgate.netresearchgate.net

| Complex Type | Rhodium Oxidation State | Application | Key Spectroscopic Feature | Reference |

| [Cp*Rh(bpy)]⁺ | Rh(I) | NAD⁺ reduction | - | nih.gov |

| [Rh₂(μ-OAc)₂(N-N)₂(H₂O)₂]²⁺ | Rh(II) | Ketone hydrogenation | - | |

| Rhodium(III) hydride | Rh(III) | Intermediate in C-H activation | Hydride signals in ¹H NMR (-14 to -28 ppm) | doi.org |

| [RhH₂(H₂)ₓ(PR₃)₂]⁺ | Rh(III) | Dihydrogen complex | - | nih.gov |

This table provides examples of rhodium complexes with related ligands and their applications.

Nickel(II) complexes with pyridine-based ligands exhibit diverse coordination geometries and magnetic properties. The introduction of the non-planar dihydrobipyridine ligand is expected to lead to the formation of complexes with significant structural distortions and interesting magnetic behavior.

Nickel(II) can form complexes with various coordination numbers, with octahedral and square planar geometries being common. The magnetic properties of nickel(II) complexes are highly dependent on their geometry. Octahedral Ni(II) complexes are typically paramagnetic with two unpaired electrons, while square planar complexes are often diamagnetic. christuniversity.in The magnetic susceptibility of these complexes can be measured as a function of temperature to understand the nature of the magnetic interactions. nih.gov

The synthesis and characterization of nickel(II) complexes often involve X-ray crystallography to determine their solid-state structures. nih.gov Spectroscopic techniques such as UV-Vis are used to probe their electronic structure. researchgate.netacademicjournals.org

| Complex Type | Coordination Geometry | Magnetic Moment (μeff, BM) | Reference |

| [Ni(terpyCOOH)₂]²⁺ | Octahedral | 3.09 | mdpi.com |

| [Ni(terpyepy)₂]²⁺ | Octahedral | 3.06 | mdpi.com |

| [NiBr₂(bpy)₂] derived dinuclear complex | Distorted Octahedral | Antiferromagnetic coupling | nih.gov |

| Ni(II) with N₂O₂ Schiff base | Pseudo-octahedral | 2.8 - 3.3 | christuniversity.in |

This table presents data for nickel(II) complexes with related pyridine-based ligands.

Copper(II) Complexes

While the coordination chemistry of 2,2'-bipyridine with Copper(II) is extensively documented, specific studies on its dihydro- analogue are less common. However, based on the behavior of related N-donor ligands, dihydrobipyridine is expected to act as a potent chelating agent for Cu(II). The non-aromatic, more flexible nature of the dihydrobipyridine rings compared to the rigid, planar 2,2'-bipyridine would allow for a greater variety of coordination geometries.

In analogous Cu(II) complexes with 2,2'-bipyridine and its derivatives, a range of coordination numbers and geometries are observed. A common geometry is a distorted octahedron, as seen in complexes like [Cu(bipy)(H₂O)₂(SO₄)]n, where the Cu(II) center is hexacoordinated by two nitrogen atoms from the bipyridine ligand, two oxygen atoms from bridging sulfate (B86663) groups, and two oxygen atoms from water molecules. acs.org Similarly, in CuL(4,4′-bipy)(H₂O)₂(ClO₄) (where HL is N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide), the copper center is six-coordinate with a distorted octahedron geometry. nih.gov The equatorial plane is formed by four nitrogen atoms, and the axial positions are occupied by two water molecules. nih.gov

Distorted square pyramidal geometry is also prevalent. For instance, a mixed ligand Cu(II) complex involving a hydrazone and a bipyridine ligand showed the copper ion coordinated to two nitrogen atoms from bipyridine and an oxygen and two nitrogen atoms from the hydrazone, forming a five-coordinate structure. nih.gov The flexibility of the dihydrobipyridine ligand might favor such five-coordinate geometries.

The table below summarizes typical bond lengths found in representative Cu(II)-bipyridine complexes, which can serve as a reference for expected values in dihydrobipyridine complexes.

| Complex | Coordination Geometry | Bond | Bond Length (Å) |

| [Cu(bipy)(H₂O)₂(SO₄)]n | Distorted Octahedral | Cu-N (equatorial) | 2.005(3) |

| Cu-O (water, equatorial) | 1.966(3) | ||

| Cu-O (sulfate, axial) | 2.443(3) | ||

| [Cu(4-mba)₂(bipy)(H₂O)] | Distorted Square Pyramidal | Cu-N | 2.006(2)-2.016(2) |

| Cu-O (carboxylate) | 1.956(2)-1.961(2) | ||

| Cu-O (water) | 2.296(2) |

Zinc(II) Complexes

Zinc(II), having a d¹⁰ electronic configuration, does not have ligand field stabilization energy, leading to flexibility in its coordination geometry, which is primarily determined by the size and steric constraints of the ligands. acs.org Dihydrobipyridine, as a bidentate N-donor ligand, is expected to form stable complexes with Zn(II).

Commonly, Zn(II) complexes with 2,2'-bipyridine ligands adopt a tetrahedral or a distorted octahedral geometry. For example, complexes with the general formula [Zn(py-2py)X₂] (where py-2py is dimethyl 2,2′-bipyridine-4,5-dicarboxylate and X is Cl⁻ or Br⁻) exhibit a slightly distorted tetrahedral geometry. nih.gov In contrast, octahedral geometries are found in structures like [Zn(bpy)(Hpydco)₂] (where H₂pydco is pyridine-2,5-dicarboxylic acid N-oxide), which are discrete complexes containing both N- and O-donor ligands. acs.org Five-coordinate geometries, such as trigonal bipyramidal, have also been reported, for instance in zinc complexes with β-hydroxypyridinecarboxylate ligands. nsc.ru Given the non-planar nature of the dihydrobipyridine ligand, it could readily adapt to form any of these geometries with Zn(II).

The table below provides structural data for representative Zn(II)-bipyridine complexes.

| Complex | Coordination Geometry | Bond | Bond Length (Å) | Angle (°) |

| [Zn(py-2py)Cl₂] | Distorted Tetrahedral | Zn-N | 2.083(2)-2.088(2) | N-Zn-N: 80.11(7) |

| Zn-Cl | 2.226(1)-2.235(1) | Cl-Zn-Cl: 115.15(2) | ||

| [Zn(bpy)Cl(Hpydco)]·2H₂O | Distorted Octahedral | Zn-N (bpy) | 2.129(3)-2.138(3) | N(bpy)-Zn-N(bpy): 77.1(1) |

| Zn-O (pydco) | 2.082(2)-2.302(2) | |||

| Zn-Cl | 2.399(1) |

Other Metal Centers (e.g., Mn(II), Neodymium, Uranium(VI))

The coordination of dihydrobipyridine extends to a variety of other metal centers, each exhibiting unique structural characteristics based on its size, charge, and electronic configuration.

Manganese(II) Complexes: Mn(II) is a high-spin d⁵ ion, and its complexes are known for their structural versatility due to the absence of ligand field stabilization energy. nih.gov With bipyridine-type ligands, Mn(II) commonly forms six-coordinate complexes with a distorted octahedral geometry. acs.orgacs.org For example, in the dinuclear complex [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O, the manganese center is coordinated to a bidentate 2,2'-bipyridine, a chelating pydco²⁻ ligand, and a water molecule. acs.org The flexible backbone of dihydrobipyridine would be well-suited to accommodate the geometric preferences of Mn(II).

Neodymium Complexes: Neodymium(III), a lanthanide ion, is characterized by a large ionic radius and a preference for high coordination numbers, typically 8 or 9, and sometimes higher. nih.govwikipedia.org Its interactions are primarily electrostatic, with little preference for specific geometries. In a complex with 2,4'-bipyridine, (bpyH)[Nd(H₂O)₉]Cl₄·bpy·H₂O, the neodymium ion is nine-coordinate, forming a homoleptic mononuclear aqua-complex, with the bipyridine acting as a counter-ion rather than a directly coordinated ligand. buct.edu.cn However, with chelating bipyridine derivatives, direct coordination is common. For instance, in a complex with a bis-lactam phenanthroline ligand (a related N-donor system), the average Nd(III)-N bond distance is approximately 2.7 Å. Dihydrobipyridine would likely act as a chelating ligand, occupying two sites in a higher-coordination polyhedron around the Nd(III) ion, with other sites filled by solvent molecules or anions.

Binding Modes and Geometries in Metal Complexes

The coordination of dihydrobipyridine and its deprotonated form, dihydropyridinate (DHP⁻), to metal centers can occur through several binding modes, largely dictated by the method of synthesis and the nature of the metal.

N,N'-Chelation: The most common binding mode involves the two nitrogen atoms of the dihydrobipyridine ligand chelating to a single metal center. This is analogous to the coordination of 2,2'-bipyridine. However, unlike the rigid, planar bipyridine, the dihydro- derivative has a non-aromatic, puckered ring structure. The 1,4-dihydropyridine (B1200194) ring typically adopts a flat-boat conformation. This flexibility allows it to adapt to the geometric requirements of different metal ions.

C-Metallation: In some cases, particularly with metals like Nickel and Palladium that can undergo oxidative addition, metallation of the C4 pyridyl carbon can occur. This results in the formation of an anionic DHP⁻ ligand bound to the metal through a carbon-metal bond.

Bridging Mode: While less common for a single dihydrobipyridine unit, it could potentially bridge two metal centers, although this is more typical for ligands like 4,4'-bipyridine (B149096).

The coordination number and geometry of the resulting complex are determined by the metal ion's preferences and the steric bulk of the ligands. As seen with analogous bipyridine complexes, common geometries include tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. nih.govnih.govnih.gov The specific geometry adopted is a balance between maximizing metal-ligand bond strengths and minimizing steric repulsion between ligands.

Influence of Ligand Protonation and Deprotonation on Coordination

The coordination behavior of dihydrobipyridine is significantly influenced by the protonation state of its nitrogen atoms. The ligand can exist in a neutral (dihydrobipyridine), singly protonated, or doubly protonated state, as well as a deprotonated, anionic form (dihydropyridinate, DHP⁻).

N-protonation of the ligand can be a competing reaction with metal coordination. The addition of a proton to one of the nitrogen lone pairs would inhibit its ability to act as a Lewis base and coordinate to a metal center. In acidic conditions, the formation of the protonated ligand may be favored over the formation of a metal complex.

Conversely, deprotonation of the N-H group in a dihydro- derivative can generate an anionic dihydropyridinate (DHP⁻) ligand. This deprotonation is a well-established pathway for forming certain metal-ligand complexes. For example, reacting a dihydro- ligand with a metal alkyl reagent (e.g., AlMe₃) can result in the deprotonation of the ligand and the formation of a (DHP⁻)-metal complex, with the liberation of an alkane (e.g., methane). The resulting anionic DHP⁻ ligand is a stronger electron donor than its neutral counterpart, which can lead to more stable metal complexes and influence the redox properties of the metal center.

Supramolecular Assembly and Metallosupramolecular Architectures

The structure of dihydrobipyridine lends itself to the formation of extended supramolecular assemblies through non-covalent interactions, particularly hydrogen bonding. The N-H groups within the dihydrobipyridine rings are effective hydrogen bond donors.

In the solid state, dihydropyridine derivatives often form one-dimensional chains or more complex sheets through intermolecular N-H···O hydrogen bonds, where the acceptor is typically a carbonyl or ether oxygen on a substituent of an adjacent molecule. When coordinated to a metal center, these N-H groups remain available for hydrogen bonding with counter-ions, solvent molecules, or functional groups on neighboring complexes. This can lead to the formation of intricate three-dimensional metallosupramolecular architectures.

Theoretical and Computational Studies on Dihydrobipyridine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of dihydrobipyridine derivatives. mdpi.comnih.govscirp.org Its application spans a wide range of molecular characteristics, from electronic structure to reaction mechanisms.

Electronic Structure Elucidation and Molecular Orbital Analysis (HOMO/LUMO)

DFT calculations are instrumental in elucidating the electronic structure of dihydrobipyridine systems. eurjchem.comworldscientific.com A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their distribution across the molecule are crucial in determining its chemical behavior. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Properties of Dihydropyridine (B1217469) Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Gas Phase) | - | - | 4.354 |

| 4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Ethanol) | - | - | 4.500 |

| 4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Water) | - | - | 4.504 |

| Iron(III) Porphyrin Complex | - | - | 0.9042 |

Data sourced from DFT calculations reported in scientific literature. mdpi.comresearchgate.netphyschemres.org

Energy Gap Calculations and Chemical Reactivity Indices (Hardness, Electronegativity, Electrophilicity Index)

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of chemical reactivity descriptors that quantify the reactivity of dihydrobipyridine systems. researchgate.net These indices, derived from the energies of the frontier orbitals, offer a more nuanced understanding of molecular reactivity. mdpi.comirjweb.com

Key reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. physchemres.org

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies. physchemres.org

Electronegativity (χ): The power of an atom or group to attract electrons towards itself. It is the negative of the chemical potential. irjweb.comphyschemres.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. mdpi.com A higher electrophilicity index indicates a better electrophile. researchgate.net

These descriptors have been successfully used to analyze the reactivity of various dihydropyridine derivatives and related heterocyclic systems. mdpi.comnih.gov For example, these indices have been calculated for dihydrothiouracil-based indenopyridopyrimidine derivatives to understand their reactivity in different phases. mdpi.com

Table 2: Global Reactivity Descriptors for Dihydrothiouracil-Indenopyridopyrimidine Derivatives (Gas Phase)

| Compound | Chemical Potential (µ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|

| 1H | Data not available | Data not available | Data not available |

| 2H | Data not available | Data not available | Data not available |

| 3H | Data not available | Data not available | Data not available |

| 4H | Data not available | Data not available | Data not available |

| 5H | Data not available | Data not available | Data not available |

| 6H | Data not available | Data not available | Data not available |

| 7H | Data not available | Data not available | Data not available |

| 8H | Data not available | Data not available | Data not available |

Values calculated at the B3LYP/6-311++G(d,p) level of theory. Data sourced from relevant computational studies. mdpi.com

Conformational Analysis and Tautomeric Equilibria

DFT calculations are a reliable method for performing conformational analysis of dihydrobipyridine molecules. researchgate.netunibas.itmdpi.com These studies help in determining the most stable three-dimensional structures and the energy barriers for rotation around single bonds. researchgate.net For instance, in unsymmetrically substituted 1,4-dihydropyridines, DFT has been used to investigate the conformation of the aryl group and the puckering of the dihydropyridine ring. researchgate.net The results of such analyses are crucial for understanding structure-activity relationships. plos.org

Furthermore, DFT is employed to study tautomeric equilibria in dihydrobipyridine systems where different isomeric forms can coexist. mpn.gov.rsresearchgate.net By calculating the relative energies and Gibbs free energies of the possible tautomers, the most stable form under specific conditions can be predicted. researchgate.net For example, in certain substituted dihydropyridine-carbonitriles, the presence of tautomeric forms and the state of equilibrium have been investigated using both NMR spectroscopy and DFT calculations. mpn.gov.rs

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, Fluorescence)

DFT methods are widely used to predict various spectroscopic properties of dihydrobipyridine derivatives, providing valuable information for their characterization. plos.orgripublication.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. plos.org The calculated IR spectra can be compared with experimental data to confirm the structure and assign vibrational modes to specific functional groups. plos.org

UV-Vis Spectroscopy: The electronic absorption spectra of dihydrobipyridine compounds can be simulated using DFT. plos.org These calculations help in understanding the nature of electronic transitions, often corresponding to HOMO-LUMO transitions, and can reasonably predict the absorption maxima (λmax). eurjchem.com

Fluorescence Spectroscopy: While direct prediction of fluorescence is more complex, DFT can provide insights into the properties of the first excited state, which is crucial for understanding emission properties. researchgate.net

Mechanistic Investigations of Reaction Pathways

DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving dihydrobipyridines. rsc.orgnih.govresearchgate.netfrontiersin.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies for different reaction pathways. rsc.orgresearchgate.net This provides a detailed understanding of the reaction kinetics and selectivity.

For example, DFT calculations have been employed to study the mechanism of the Hantzsch-like reaction for the synthesis of 1,4- and 1,2-dihydropyridine derivatives, helping to explain the observed chemoselectivity. rsc.org In another study, the decomposition of 3-halo-2,3-dihydropyridines to pyridine (B92270) was investigated, revealing a four-centered transition structure. researchgate.net Mechanistic studies supported by DFT have also provided rationales for the regiocontrol and stereocontrol observed in rhodium-catalyzed reactions to form 1,2-dihydropyridines. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is specifically designed to investigate the properties of electronically excited states. researchgate.netrsc.orgmdpi.comresearchgate.netacs.org TD-DFT has become a popular method for calculating absorption and emission spectra, as well as other excited-state characteristics of molecules like dihydrobipyridines. plos.orgresearchgate.net

TD-DFT calculations can provide detailed information about:

Vertical Excitation Energies: The energy required to promote an electron from the ground state to an excited state without a change in geometry. mdpi.com

Oscillator Strengths: A measure of the intensity of an electronic transition.

Nature of Electronic Transitions: Identifying the molecular orbitals involved in the excitation (e.g., π → π, n → π).

Excited-State Geometries and Dipole Moments: Understanding how the structure and charge distribution of the molecule change upon excitation. rsc.org

TD-DFT has been successfully applied to study the photophysical properties of various dihydropyridine derivatives and related fluorescent dyes. plos.orgresearchgate.net These calculations are crucial for designing new molecules with desired optical properties for applications such as in dye-sensitized solar cells. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Dihydropyridine |

| 1,4-Dihydropyridine (B1200194) |

| 3-Bromo-2,3-dihydropyridine |

| 3-Chloro-2,3-dihydropyridine |

| 3-Fluoro-2,3-dihydropyridine |

| 4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

| Dihydrothiouracil |

| Indenopyridopyrimidine |

Quantum Chemical Studies on Proton Transfer and Acidity Constants (pKa)

There is no specific research available in the public domain detailing quantum chemical investigations into proton transfer mechanisms or the calculation of acidity constants (pKa) for dihydrobipyridine systems.

While computational methods such as Density Functional Theory (DFT) are commonly employed to study proton transfer and predict pKa values for various nitrogen-containing heterocyclic compounds, no dedicated studies applying these methods to any isomer of dihydrobipyridine have been found. rjptonline.orgsapub.orgnih.gov General methodologies involve calculating the Gibbs free energies of the protonated and deprotonated species to determine acidity. nih.govresearchgate.net For instance, studies on related compounds like dihydropyridine derivatives often investigate photo-induced proton transfer or the role of substituents on the electronic environment and acidity. acs.orgncl.ac.uknih.gov However, these findings cannot be directly extrapolated to the dihydrobipyridine structure.

Molecular Docking and Binding Site Prediction (in a non-clinical context)

There is a notable absence of published studies performing molecular docking or binding site prediction specifically with dihydrobipyridine as the ligand in a non-clinical context.

Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein, to form a stable complex. rjptonline.orgscholarsresearchlibrary.comarcjournals.org This method is extensively applied to the broader class of 1,4-dihydropyridine derivatives to explore their interactions with various biological targets like calcium channels or other enzymes. tandfonline.comrsc.orgnih.gov These studies typically report binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the predicted binding site. nih.govnih.gov Unfortunately, no similar computational analyses have been reported for dihydrobipyridine.

Catalytic Applications and Mechanistic Insights

Electron Transfer Processes in Catalysis

Dihydrobipyridines are pivotal in catalytic reactions that proceed via electron transfer mechanisms. The aromatization of the dihydropyridine (B1217469) ring serves as a strong driving force for these processes.

Simple 1,4-dihydropyridine (B1200194) anions, formed by deprotonation with a mild base, act as potent single-electron photoreductants under visible light. nih.gov These excited state anions have been shown to possess oxidation potentials of approximately -2.6 V vs SCE, which is sufficiently reducing to drive reactions like the borylation of aryl chlorides and the photodetosylation of N-tosyl aromatic amines. acs.org The reaction mechanism involves the excitation of the dihydropyridine anion, which can then engage in single-electron transfer (SET) to a substrate. acs.org This process can be influenced by the substituent at the C4 position of the dihydropyridine, which can help in minimizing side reactions such as hydrogen atom transfer and back-electron transfer. nih.govacs.org

In the context of metal-catalyzed reactions, photoexcitation of chiral catalytic intermediates can enable them to activate substrates through electron transfer, initiating stereocontrolled radical pathways. unibo.it For instance, visible light excitation of a chiral (η3-allyl)iridium(III) complex allows it to act as an oxidant, a function not accessible in its ground state. This excited complex can activate radical precursors, such as dihydropyridines, via SET oxidation. unibo.it The oxidation of various 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is proposed to occur through an electron transfer-induced mechanism. researchgate.net The efficiency of this process is influenced by the solvent and the nature of substituents on the dihydropyridine ring. researchgate.net

Furthermore, the electrochemically generated radical cation of a tetrahydropyridine (B1245486) can mediate the indirect oxidation of dihydropyridines, provided the difference in their oxidation potentials is minimal. researchgate.net This highlights the role of dihydrobipyridines as both direct and indirect participants in electron transfer cascades.

CO2 Reduction Catalysis by Dihydrobipyridine-Metal Complexes

Dihydrobipyridine derivatives, acting as organohydrides, are effective in the catalytic reduction of CO2 to products like methanol (B129727). nih.govacs.org This process is often biomimetic, drawing inspiration from the role of NADH in biological CO2 reduction. nih.gov The catalytic cycle typically involves the generation of a dihydropyridine species, which then acts as a hydride donor. nih.gov

Quantum chemical calculations have elucidated a viable mechanism for the pyridine-catalyzed reduction of CO2 to methanol. nih.gov The key catalytic agent, 1,2-dihydropyridine (PyH2), is generated from pyridine (Py) through a sequence of proton and electron transfers (PT-ET-PT-ET). nih.gov This dearomatized PyH2 is a potent and recyclable organo-hydride donor, driven by its tendency to regain aromaticity. nih.gov

The reduction of CO2 proceeds through successive hydride transfers (HTs) and proton transfers (PTs) from the dihydropyridine. nih.govacs.org This avoids high-energy radical intermediates by involving a 2e- reduction via hydride transfer. nih.govacs.org The proposed mechanism for CO2 reduction by dihydropyridine involves a hydride transfer-proton transfer sequence, where water molecules can act as proton relays. researchgate.net

Computational and experimental studies on pyridinium-catalyzed CO2 reduction have suggested that the formation of dihydropyridine is a more favorable pathway than the reduction of pyridinium (B92312) to a pyridinyl radical. researchgate.netprinceton.edu Dihydropyridine, once formed, can reduce CO2 via a hydride transfer mechanism. researchgate.net The table below summarizes key findings from theoretical studies on the catalytic reduction of CO2.

| Catalyst System | Product | Key Mechanistic Feature | Source(s) |

| Pyridine (forms 1,2-dihydropyridine) | Methanol | Sequential PT-ET-PT-ET to form dihydropyridine; hydride transfer from dihydropyridine to CO2 and intermediates. | nih.gov |

| Dihydropyridines | Methanol | Successive hydride transfers (HTs) and proton transfers (PTs); rearomatization drives the HT. | nih.govacs.org |

| Pyridinium on GaP photoelectrodes | Not specified | Formation of dihydropyridine is more favorable than pyridinyl radical; CO2 reduction via hydride transfer from dihydropyridine. | researchgate.net |

| Metal complexes with bipyridine ligands | Carbon Monoxide, Methanol | Metal complexes can provide high selectivity for specific products. | ntu.edu.sg |

Metal complexes featuring ligands with nitrogen and sulfur donor atoms, including those derived from bipyridine, are also explored for CO2 reduction. d-nb.info The choice of the metal center (e.g., Fe3+, Co3+, Ni2+), ligand framework, and solvent composition can influence the selectivity of the product formation, yielding either CO, H2, or a mixture of both. d-nb.info

Carbonylation Catalysis with Dihydrobipyridine-Based Ligands

Dihydrobipyridine-based ligands have found utility in carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule. These ligands can influence the activity and selectivity of the metal catalysts employed.

In the realm of homogeneous catalysis, dihydropyridine derivatives are used in various carbonylation reactions. worldscientific.com For instance, rhodium-based catalytic systems have been developed for the reductive carbonylation of aryl iodides to arylaldehydes using syngas (a mixture of CO and H2). d-nb.info While a variety of phosphine (B1218219) ligands are often screened for such transformations, the electronic and steric properties of ligands are crucial for catalytic efficiency. d-nb.info

The development of palladium catalysts for carbonylation reactions has also been a significant area of research. d-nb.info For example, binuclear Pd(I)-Pd(I) complexes assisted by iodide ligands have been shown to be effective for the selective hydroformylation of alkenes and alkynes. acs.org Although not explicitly dihydrobipyridine-based in this specific study, the principle of ligand-assisted catalysis is central. The design of ligands that can stabilize catalytic intermediates is key to achieving high activity and selectivity.

In a broader context, the use of ligands in carbonylation reactions is essential for modulating the properties of the metal center. d-nb.infoaccefyn.org.co The ability of dihydrobipyridine-based ligands to participate in redox processes and act as hydride donors can be leveraged in designing novel catalytic cycles for carbonylation.

Hydrogenation/Dehydrogenation Catalysis